molecular formula C18H11N5O6 B14164345 N-(2,4,6-trinitrophenyl)carbazol-9-amine CAS No. 3685-38-9

N-(2,4,6-trinitrophenyl)carbazol-9-amine

Katalognummer: B14164345
CAS-Nummer: 3685-38-9
Molekulargewicht: 393.3 g/mol
InChI-Schlüssel: FRLJBDXFYGRMJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,4,6-trinitrophenyl)carbazol-9-amine: is a chemical compound with the molecular formula C18H11N5O6 and a molecular weight of 393.31 g/mol It is known for its complex structure, which includes multiple aromatic rings and nitro groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4,6-trinitrophenyl)carbazol-9-amine typically involves the nitration of carbazole derivatives. The process begins with the nitration of carbazole to form 2,4,6-trinitrocarbazole, which is then reacted with an amine to produce the final compound. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid, and the process is carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the large volumes of chemicals. Safety measures are crucial due to the hazardous nature of the reagents involved.

Analyse Chemischer Reaktionen

Types of Reactions: N-(2,4,6-trinitrophenyl)carbazol-9-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can lead to the formation of amino derivatives, while substitution reactions can introduce various functional groups into the aromatic rings .

Wissenschaftliche Forschungsanwendungen

N-(2,4,6-trinitrophenyl)carbazol-9-amine has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to the development of new drugs or biochemical tools.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its vibrant color and stability.

Wirkmechanismus

The mechanism of action of N-(2,4,6-trinitrophenyl)carbazol-9-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitro groups can participate in redox reactions, influencing cellular processes. Additionally, its aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular function .

Vergleich Mit ähnlichen Verbindungen

  • 2,4,6-trinitrophenylhydrazine
  • 2,4,6-trinitrophenylmethanol
  • 2,4,6-trinitrophenylamine

Comparison: N-(2,4,6-trinitrophenyl)carbazol-9-amine is unique due to its combination of a carbazole core with multiple nitro groups. This structure imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds.

Eigenschaften

CAS-Nummer

3685-38-9

Molekularformel

C18H11N5O6

Molekulargewicht

393.3 g/mol

IUPAC-Name

N-(2,4,6-trinitrophenyl)carbazol-9-amine

InChI

InChI=1S/C18H11N5O6/c24-21(25)11-9-16(22(26)27)18(17(10-11)23(28)29)19-20-14-7-3-1-5-12(14)13-6-2-4-8-15(13)20/h1-10,19H

InChI-Schlüssel

FRLJBDXFYGRMJG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2NC4=C(C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.